2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile
Overview
Description
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile is a chemical compound with the molecular formula C14H6Cl2N2 and a molecular weight of 273.12 g/mol . It is also known by its IUPAC name, 3,3’-dichloro [1,1’-biphenyl]-4,4’-dicarbonitrile . This compound is characterized by the presence of two chlorine atoms and two nitrile groups attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile can be achieved through various methods. One common approach involves the reaction of 2-chlorobenzonitrile with 3-chloro-4-cyanophenyl bromide . The reaction typically occurs under controlled conditions, including the use of appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), and ethanol are commonly used.
Major Products Formed
Substitution Reactions: Products may include derivatives with different functional groups replacing the chlorine atoms.
Reduction Reactions: The major products are the corresponding amines formed from the reduction of nitrile groups.
Scientific Research Applications
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and interactions involving nitrile and chlorine groups.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atoms may influence the compound’s reactivity and binding affinity . These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile
- 2-Chloro-4-(3-chloro-4-nitrophenyl)methyl]aniline
- 2-Chloro-4-(3-chloro-4-methoxyphenyl)phenol
Uniqueness
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile is unique due to its specific combination of chlorine and nitrile groups attached to a biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-(3-chloro-4-cyanophenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2N2/c15-13-5-9(1-3-11(13)7-17)10-2-4-12(8-18)14(16)6-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDXKOQPECRHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C#N)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742663 | |
Record name | 3,3'-Dichloro[1,1'-biphenyl]-4,4'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1068162-79-7 | |
Record name | 3,3'-Dichloro[1,1'-biphenyl]-4,4'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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